molecular formula C12H19NO2 B14022563 tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Cat. No.: B14022563
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and a 3R-configured ethynyl-methyl substitution at the 3-position. The ethynyl group provides a reactive handle for further functionalization via click chemistry or cross-coupling reactions, while the tert-butyl group enhances steric protection of the pyrrolidine nitrogen, a common strategy in medicinal chemistry to modulate pharmacokinetics or prevent undesired interactions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, chiral catalysts, or materials science applications requiring stereochemical precision.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1

InChI Key

XABXFOQDOYKTHU-LBPRGKRZSA-N

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate typically involves the following key steps:

  • Preparation of a suitably protected 3-methyl-pyrrolidine-1-carboxylate intermediate.
  • Introduction of the ethynyl group at the 3-position via alkynylation or alkyne coupling reactions.
  • Maintenance of stereochemical configuration (3R) throughout the synthesis.
  • Use of tert-butyl carbamate (Boc) as a protecting group on the pyrrolidine nitrogen.

Preparation of tert-butyl 3-methyl-pyrrolidine-1-carboxylate Precursors

A common precursor is tert-butyl 3-oxopyrrolidine-1-carboxylate, which can be converted to tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate by nucleophilic addition of methylmagnesium bromide (a Grignard reagent). This step introduces the methyl group at the 3-position with high stereoselectivity.

Typical reaction conditions and yields:

Step Reagents & Conditions Yield Notes
Addition of MeMgBr to tert-butyl 3-oxopyrrolidine-1-carboxylate Methylmagnesium bromide in diethyl ether or THF, -10 to 20 °C, inert atmosphere, 0.5-1 h 70-92% High stereoselectivity; reaction quenched with NH4Cl solution; organic extraction and purification by chromatography or trituration
Use of ZnCl2 and LiCl additives ZnCl2 (0.86 mol), LiCl (9.5 mol) in THF/diethyl ether at -10 °C 83.8% Enhances yield and stereoselectivity; large scale reaction in 30 L reactor reported

This step yields tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate, a key intermediate for further functionalization.

Introduction of the Ethynyl Group at the 3-Position

The ethynyl substituent can be introduced via alkynylation strategies such as:

  • Sonogashira coupling : Coupling of an appropriate halogenated pyrrolidine intermediate with terminal alkynes (e.g., trimethylsilylacetylene followed by deprotection).
  • Direct alkynylation : Using alkynyl organometallic reagents or alkynyl lithium reagents to displace suitable leaving groups or add to carbonyl precursors.

A representative synthetic sequence involves:

Step Description Conditions Yield Notes
Sonogashira coupling of halogenated pyrrolidine intermediate Pd catalyst, CuI co-catalyst, base (e.g., DIPEA), solvent (e.g., DCM or THF), room temperature Moderate to good yields (28-66%) Followed by deprotection of silyl protecting groups to reveal terminal alkyne
Deprotection of TMS-alkyne Tetrabutylammonium fluoride (TBAF) in THF High yield Generates free ethynyl group

These methods allow installation of the ethynyl group while preserving the stereochemistry at the 3-position.

Advanced Synthetic Strategies: C(sp3)-H Activation

Recent research has demonstrated the use of C(sp3)-H activation and arylation strategies to efficiently synthesize pyrrolidine derivatives with high stereocontrol. This approach involves:

  • Using directing groups such as 8-aminoquinoline to activate specific C-H bonds.
  • Palladium-catalyzed C-H activation followed by coupling with aryl or alkynyl iodides.
  • Subsequent removal of directing groups and protecting groups to yield the target compound.

This method is advantageous for:

  • Concise and stereoselective synthesis.
  • Access to a broad range of analogs with varied substitution patterns.
  • High enantiopurity and diastereoselectivity.

The overall yield for key intermediates via this route can be moderate (20-70%), but the method reduces the number of steps and purification requirements.

Industrial and Scale-Up Considerations

  • Large-scale syntheses utilize controlled temperature conditions (-10 °C to 20 °C) and inert atmospheres to optimize yield and purity.
  • Use of zinc chloride and lithium chloride additives improves reaction efficiency and stereoselectivity.
  • Extraction and purification typically involve aqueous quenching, organic solvent extraction (ethyl acetate, diethyl ether), drying agents (Na2SO4, MgSO4), and chromatographic techniques or trituration.
  • Flow microreactor systems have been explored for sustainable, efficient production of tert-butyl esters, potentially applicable to this compound.

Summary Data Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Temperature Yield (%) Notes
1 tert-butyl 3-oxopyrrolidine-1-carboxylate Starting material - - Commercial or synthesized precursor
2 tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate Methylmagnesium bromide, ZnCl2, LiCl, THF/Et2O -10 to 20 °C 70-92 Grignard addition, inert atmosphere
3 Halogenated pyrrolidine intermediate Halogenation (e.g., bromination) RT or below Moderate Precursor for alkynylation
4 This compound Sonogashira coupling, Pd catalyst, CuI, base RT 28-66 Followed by TMS deprotection
5 Final deprotected compound TBAF or acidic deprotection RT High Removal of silyl protecting groups

Research Discoveries and Mechanistic Insights

  • The stereochemical integrity at the 3-position is maintained by careful control of reaction conditions, particularly temperature and reagent stoichiometry.
  • Use of zinc and lithium salts enhances nucleophilicity and selectivity in Grignard additions.
  • C(sp3)-H activation offers a powerful alternative to classical cross-coupling, enabling direct functionalization of C-H bonds with high stereoselectivity.
  • The ethynyl group provides a versatile handle for further chemical transformations such as click chemistry or cross-coupling, expanding the utility of this compound in complex molecule synthesis.
  • Protective groups like tert-butyl carbamate (Boc) are crucial for controlling reactivity and enhancing compound stability during multi-step syntheses.

Chemical Reactions Analysis

tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural and Stereochemical Comparison

Compound Name Substituents/Functional Groups Stereochemistry Key Structural Differences Reference ID
This compound Ethynyl, methyl at 3R; tert-butyl carbamate at 1-position 3R configuration Reference compound -
(±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl, hydroxymethyl-pyrrolidine; dicarboxylate trans racemic mixture Pyridine ring, additional carboxylate group
tert-butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate Cyclohexenylethylamino, hydroxyl at 4R; tert-butyl carbamate at 1-position 3R,4R configuration Amino-hydroxyl substitution
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate Bis(hydroxymethyl) at 3R,4S; tert-butyl carbamate 3R,4S configuration Dual hydroxymethyl groups
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy, methyl, trifluoromethyl at 3R,4S; tert-butyl carbamate 3R,4S configuration Trifluoromethyl group
(3R)-tert-butyl-3-(1-(thiazol-2-yl)ethoxy)pyrrolidine-1-carboxylate Thiazol-2-yl ethoxy at 3R; tert-butyl carbamate 3R configuration Thiazole ring

Key Observations:

  • Ethynyl vs. Hydroxyl/Amino Groups: The ethynyl group in the reference compound contrasts with polar substituents (e.g., hydroxyl, hydroxymethyl, amino) in analogs, reducing solubility in aqueous media but enhancing reactivity in alkyne-specific reactions .
  • Fluorinated and Heterocyclic Moieties: Compounds with trifluoromethyl () or thiazole () groups exhibit distinct electronic profiles, influencing metabolic stability or aromatic interactions in drug design .
  • Stereochemical Complexity: The 3R,4S configuration in and highlights the role of stereochemistry in modulating biological activity or crystallization behavior .

Physicochemical Properties

Property This compound tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Polarity Low (ethynyl, methyl) Moderate (hydroxy, trifluoromethyl) High (bis-hydroxymethyl)
Solubility Organic solvents (e.g., CHCl₃, THF) Partial aqueous solubility due to hydroxyl Water-miscible with polar solvents
Melting Point Not reported in evidence Not explicitly provided Not reported
Stereochemical Purity Likely high (chiral synthesis) High (specified 3R,4S configuration) High (cis-3,4 configuration)

Notes:

  • Trifluoromethyl groups () enhance lipophilicity and electron-withdrawing effects, impacting reactivity in nucleophilic substitutions .

Biological Activity

Tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate, with the CAS number 2607832-33-5, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and comparisons with related compounds.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.29 g/mol
  • Purity : ≥ 97%

The compound features a pyrrolidine ring with an ethynyl substituent and a tert-butyl ester group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, initial studies suggest that its unique structure allows it to modulate various biochemical pathways, potentially impacting cellular signaling and metabolic processes .

Biological Activity and Applications

Research has indicated several areas where this compound exhibits significant biological activity:

  • Antioxidant Activity : Similar compounds have shown protective effects against oxidative stress by scavenging free radicals and reducing oxidative damage in cells . The ability of this compound to mitigate oxidative stress could be a valuable property in therapeutic applications.
  • Enzyme Inhibition : Studies have demonstrated that pyrrolidine derivatives can inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can have implications for conditions such as diabetes, where controlling glucose levels is crucial .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation . The potential for this compound in neurodegenerative disease models warrants further exploration.

Comparative Analysis

A comparative analysis of this compound with other related pyrrolidine derivatives reveals distinct advantages in terms of biological activity:

Compound NameIC50 (µM)Biological Activity
This compoundTBDAntioxidant, enzyme inhibition
Pyrrolidine derivative A0.2Strong α-glucosidase inhibitor
Pyrrolidine derivative B6.5Moderate α-glucosidase inhibitor

The table illustrates that while this compound's specific IC50 values are still under investigation, its structural uniqueness suggests potential for significant biological activity compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the effects of pyrrolidine derivatives on various biological systems:

  • Study on Glycosidase Inhibition : A study found that certain pyrrolidine derivatives exhibited potent inhibition against α-glucosidases, indicating their potential use in managing postprandial hyperglycemia .
  • Neuroprotective Study : Research demonstrated that similar compounds could protect neuronal cells from amyloid-beta-induced toxicity, suggesting a possible application in Alzheimer's disease treatment .

Q & A

Q. What are the standard synthetic routes for introducing the ethynyl group into a pyrrolidine scaffold?

The ethynyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate can undergo substitution with a terminal acetylide under basic conditions (e.g., using triethylamine in dichloromethane at 0–20°C) . Protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent side reactions during functionalization.

Q. How is stereochemical integrity maintained during synthesis of the (3R)-configured pyrrolidine core?

Chiral resolution or asymmetric synthesis methods are employed. For instance, intermediates like tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate are synthesized using enantioselective catalysts or resolved via diastereomeric salt formation . X-ray crystallography (e.g., SHELX refinement ) or chiral HPLC can confirm configuration.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR : 1^1H/13^{13}C NMR to verify ethynyl proton absence (δ ~2.5–3.5 ppm) and pyrrolidine ring protons.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • IR : Detection of carbonyl (C=O, ~1700 cm1^{-1}) and ethynyl (C≡C, ~2100 cm1^{-1}) stretches.
  • X-ray : Absolute configuration validation via single-crystal analysis .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

Contradictory NOE (Nuclear Overhauser Effect) correlations or 19^{19}F NMR (if fluorinated analogs exist) can differentiate diastereomers. For example, tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate shows distinct 19^{19}F shifts compared to its (3S,4R) counterpart . Computational modeling (e.g., DFT) may also predict coupling constants to match experimental data .

Q. What strategies optimize yield in the final coupling step involving the ethynyl group?

  • Catalyst selection : Pd/Cu systems for Sonogashira coupling, with ligands (e.g., PPh3_3) to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve acetylide stability.
  • Temperature control : Slow addition of acetylide at 0°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .

Q. How does the ethynyl group influence the compound’s reactivity in medicinal chemistry applications?

The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or probe development. Its electron-withdrawing nature also modulates the pyrrolidine ring’s basicity, affecting target binding (e.g., enzyme inhibition). Comparative studies with non-ethynyl analogs (e.g., tert-butyl 3-mercaptopyrrolidine-1-carboxylate ) highlight these effects.

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

  • Catalyst loading : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs.
  • Crystallization-induced dynamic resolution : Recrystallization from ethanol/water mixtures enriches enantiopurity .
  • Process analytics : In-line FTIR monitors reaction progress to avoid racemization .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

Discrepancies often arise from solvent effects or anharmonicity. For example, computed IR bands for the tert-butyl carbonyl group may shift by 10–20 cm1^{-1} in solution (e.g., dichloromethane). Hybrid methods (e.g., ONIOM) combining DFT and molecular mechanics improve accuracy . Experimental validation using attenuated total reflectance (ATR)-IR is recommended .

Applications in Drug Discovery

Q. What role does this compound play in fragment-based drug design (FBDD)?

Its rigid pyrrolidine scaffold and ethynyl "handle" make it a versatile fragment for targeting protein pockets (e.g., kinases). Structural analogs like tert-butyl 3-(4-cyclopropyl-5-sulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate demonstrate how ethynyl groups enable fragment linking . SPR (surface plasmon resonance) screens assess binding kinetics.

Methodological Best Practices

  • Crystallography : Use SHELXL for refinement, especially for high-resolution or twinned data .
  • Stereochemical analysis : Apply Flack parameter or Hooft statistics to resolve enantiopolarity ambiguities in X-ray data .
  • Safety : Ethynyl compounds are shock-sensitive; handle under inert atmosphere with blast shields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.